molecular formula C6H6NO3P B11488000 [Hydroxy(pyridin-3-yl)methyl]phosphinate

[Hydroxy(pyridin-3-yl)methyl]phosphinate

Cat. No.: B11488000
M. Wt: 171.09 g/mol
InChI Key: ABUFMHVNYQAMDI-UHFFFAOYSA-N
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Description

[Hydroxy(pyridin-3-yl)methyl]phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinate group attached to a pyridine ring through a hydroxy(methyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(pyridin-3-yl)methyl]phosphinate typically involves the reaction of pyridine-3-carbaldehyde with a suitable phosphinic acid derivative. One common method includes the use of hypophosphorous acid or its esters in the presence of a reducing agent. The reaction is usually carried out under mild conditions, such as room temperature, to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Hydroxy(pyridin-3-yl)methyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

[Hydroxy(pyridin-3-yl)methyl]phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of [Hydroxy(pyridin-3-yl)methyl]phosphinate involves its interaction with specific molecular targets. In antifungal applications, the compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound’s ability to interact with enzymes involved in ergosterol biosynthesis is key to its antifungal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Hydroxy(pyridin-3-yl)methyl]phosphinate is unique due to its specific hydroxy(methyl) linkage to the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis with high efficacy makes it a valuable compound in antifungal research and applications.

Properties

Molecular Formula

C6H6NO3P

Molecular Weight

171.09 g/mol

IUPAC Name

[hydroxy(pyridin-3-yl)methyl]-oxido-oxophosphanium

InChI

InChI=1S/C6H6NO3P/c8-6(11(9)10)5-2-1-3-7-4-5/h1-4,6,8H

InChI Key

ABUFMHVNYQAMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(O)[P+](=O)[O-]

Origin of Product

United States

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